Xanthoanthrafil is a naturally occurring polycyclic aromatic hydrocarbon (PAH) found in various plants, including rhubarb, barberry, and gentian []. It belongs to the class of anthraquinones, known for their laxative properties and vibrant yellow color [].
Scientific research suggests that xanthoanthrafil possesses antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli [, ]. Additionally, research has shown xanthoanthrafil to exhibit antifungal activity against Candida albicans, a fungal pathogen commonly associated with candidiasis [].
Research suggests that xanthoanthrafil may possess anti-inflammatory and antioxidant properties. Studies have shown it to reduce inflammation in macrophages, immune cells involved in the inflammatory response []. Additionally, xanthoanthrafil has been shown to exhibit free radical scavenging activity, potentially contributing to its antioxidant properties [].
Emerging scientific research suggests that xanthoanthrafil may have anticancer properties. Studies have shown it to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells [, , ]. However, further research is necessary to elucidate the underlying mechanisms and potential therapeutic applications of xanthoanthrafil in cancer treatment.
Xanthoanthrafil is a chemical compound classified as a phosphodiesterase-5 inhibitor, primarily used to enhance male sexual function. Its molecular formula is and it has a molecular weight of approximately 392.42 g/mol. The compound is structurally related to other well-known phosphodiesterase-5 inhibitors such as sildenafil, tadalafil, and vardenafil, which are commonly prescribed for erectile dysfunction. Xanthoanthrafil's unique structure contributes to its pharmacological properties, making it a subject of interest in both research and clinical applications .
The primary biological activity of Xanthoanthrafil is as a phosphodiesterase-5 inhibitor. This mechanism leads to:
Xanthoanthrafil can be synthesized through various methods, including:
Interaction studies involving Xanthoanthrafil focus on its pharmacological interactions with other compounds:
Xanthoanthrafil shares similarities with several other phosphodiesterase-5 inhibitors. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Sildenafil | Phosphodiesterase-5 inhibition | First marketed PDE-5 inhibitor; widely studied | |
| Tadalafil | Phosphodiesterase-5 inhibition | Longer half-life; effective for up to 36 hours | |
| Vardenafil | Phosphodiesterase-5 inhibition | Rapid onset; similar structure to sildenafil | |
| Mirodenafil | Phosphodiesterase-5 inhibition | Less common; alternative for patients non-responsive to others | |
| Udenafil | Phosphodiesterase-5 inhibition | Unique structural modifications for improved efficacy |
Xanthoanthrafil's unique structural features and specific interactions within biological systems differentiate it from these similar compounds while maintaining the core mechanism of action common among phosphodiesterase-5 inhibitors .
Xanthoanthrafil (IUPAC name: N-[(3,4-dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide) was first identified in 2008 as an undeclared adulterant in dietary supplements marketed for male sexual enhancement. Its discovery emerged during routine analytical screenings of herbal products using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which revealed an unknown compound with structural similarities to pharmaceutical phosphodiesterase type 5 (PDE5) inhibitors.
The compound was initially synthesized under the code name FR-226807 by Fujisawa Pharmaceutical Co., Ltd. (later Astellas Pharma Inc.) as part of a PDE5 inhibitor development program. Its isolation from commercial supplements marked the first documented case of xanthoanthrafil contamination in consumer products, highlighting emerging challenges in regulating adulterated health supplements.
Xanthoanthrafil belongs to the benzamide class of synthetic PDE5 inhibitors, sharing structural features with sildenafil and vardenafil. Key classification attributes include:
The compound exists as two enantiomers due to its chiral center at the hydroxypropylamino side chain. The (R)-enantiomer demonstrates higher PDE5 inhibition potency compared to the (S)-form.
The scientific understanding of xanthoanthrafil has progressed through distinct phases:
Xanthoanthrafil has become a focal point in three research domains:
Xanthoanthrafil (C~19~H~23~N~3~O~6~) functions as a competitive inhibitor of phosphodiesterase-5 (PDE5), binding directly to the enzyme’s catalytic domain to impede cyclic guanosine monophosphate (cGMP) hydrolysis [5] [6]. Structural analysis reveals a racemic configuration with a molecular weight of 389.4024 g/mol, featuring a methoxy-substituted aromatic core and a nitro group that facilitates π-π stacking and hydrogen bonding within the PDE5 active site [2]. The compound’s SMILES structure (COC1=CC=C(CNC(=O)C2=CC(=CC=C2NC(C)CO)N+=O)C=C1OC) indicates critical interactions with Gln817 and Tyr612 residues in PDE5, stabilizing the enzyme-inhibitor complex and reducing cGMP turnover [6]. Unlike sildenafil, which exhibits cross-reactivity with PDE6, Xanthoanthrafil’s terminal methylenedioxybenzyl group may enhance selectivity by excluding steric clashes with PDE6’s divergent active site [1] [5].
By inhibiting PDE5, Xanthoanthrafil prolongs cGMP availability, amplifying downstream signaling through protein kinase G (PKG) [7]. Elevated cGMP activates PKG, which phosphorylates myosin light chain phosphatase, inducing calcium desensitization in vascular smooth muscle cells [1] [5]. This cascade culminates in vasodilation, as demonstrated in corpus cavernosum tissue, where cGMP accumulation increases blood flow by 40–60% compared to baseline [1]. Kinetic studies suggest Xanthoanthrafil’s nitro group enhances cGMP stabilization, with a dissociation constant (K~d~) 1.5-fold lower than tadalafil in vitro [6]. The compound’s methoxy substituents further modulate binding affinity, reducing PDE5’s catalytic efficiency (k~cat~/K~M~) by 85% at 10 μM concentrations [5].
Xanthoanthrafil-induced cGMP elevation triggers tissue-specific responses:
Notably, Xanthoanthrafil’s nitrooxy moiety may directly donate nitric oxide (NO) under oxidative conditions, synergizing with endogenous NO synthase activity to amplify cGMP production by 20–25% [7].
Xanthoanthrafil’s mechanism diverges from classical PDE5 inhibitors through structural and kinetic nuances:
| Parameter | Xanthoanthrafil | Sildenafil | Tadalafil |
|---|---|---|---|
| PDE5 IC~50~ (nM) | 6.2 ± 0.8 | 3.9 ± 0.5 | 5.6 ± 0.7 |
| PDE6 Selectivity | 12:1 | 4.8:1 | 780:1 |
| Binding Half-life | 8.3 h | 3.7 h | 17.5 h |
| Key Substituents | Nitro, methoxy | Pyrazolopyrimidine | β-carboline |
Table 1: Comparative pharmacodynamic profiles of PDE5 inhibitors [1] [5] [6].
Xanthoanthrafil, chemically known as N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide, represents a complex synthetic target requiring sophisticated methodological approaches [1] [2]. The compound's molecular formula C19H23N3O6 and molecular weight of 389.4 Da indicate the presence of multiple functional groups that necessitate careful synthetic planning [1] [3].
The primary synthetic strategy for xanthoanthrafil involves a convergent approach where the dimethoxybenzyl amine moiety is coupled with the substituted benzoic acid derivative [1] [4]. This methodology typically proceeds through amide bond formation using coupling reagents such as dicyclohexylcarbodiimide or more modern alternatives like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of hydroxybenzotriazole [5] [6]. The reaction conditions generally require anhydrous solvents such as dichloromethane or dimethylformamide, with the process conducted at ambient temperature to preserve the stereochemical integrity of the hydroxypropyl side chain [5].
Alternative synthetic routes have been explored utilizing microwave-assisted synthesis techniques, which demonstrate significant advantages in terms of reaction efficiency and time reduction [7] [8]. These methods employ controlled heating protocols that can reduce synthesis times from hours to minutes while maintaining comparable yields [8]. The microwave-assisted approach proves particularly beneficial for the amide coupling step, where traditional heating methods may lead to side reactions or decomposition of sensitive intermediates [7].
The formation of xanthoanthrafil follows a well-established mechanism for amide bond formation. The process begins with the activation of the carboxylic acid component using coupling reagents, followed by nucleophilic attack by the amine component [6]. The reaction proceeds through a tetrahedral intermediate that subsequently collapses to form the desired amide bond with elimination of the activating group [9]. This mechanism is particularly important when considering the stereochemical outcome, as the hydroxyl-bearing carbon center must be preserved throughout the coupling process.
While the Pictet-Spengler reaction is primarily associated with the synthesis of tetrahydroisoquinolines and β-carbolines, its principles have found application in the broader synthesis of complex pharmaceutical intermediates related to xanthoanthrafil synthesis [10] [11]. The reaction involves the condensation of β-arylethylamines with aldehydes or ketones, followed by acid-catalyzed cyclization to form heterocyclic ring systems [10].
In the context of phosphodiesterase inhibitor synthesis, the Pictet-Spengler reaction has been particularly valuable for constructing tadalafil analogues, which share structural similarities with xanthoanthrafil in terms of their benzamide functionality. The reaction typically employs D-tryptophan methyl ester as the starting material, which undergoes condensation with piperonal under acidic conditions. This methodology has been successfully adapted for large-scale synthesis, with careful attention to stereochemical control and reaction optimization.
The stereochemical outcome of Pictet-Spengler reactions represents a critical consideration for pharmaceutical synthesis. Research has demonstrated that the choice of starting material configuration significantly influences the final product stereochemistry, with L-tryptophan derivatives generally providing superior results compared to their D-counterparts. This observation has important implications for the synthesis of xanthoanthrafil analogues, where stereochemical purity directly correlates with biological activity.
The reaction conditions can be optimized through the use of chiral catalysts and controlled reaction environments. Modern developments include the application of organocatalytic systems, particularly phosphoric acid catalysts, which provide enhanced enantioselectivity and broader substrate scope. These methodologies have achieved enantiomeric excesses exceeding 90% in many cases, representing significant improvements over traditional approaches.
The implementation of green chemistry principles in xanthoanthrafil synthesis addresses growing environmental concerns while maintaining synthetic efficiency. Green synthesis methodologies focus on waste prevention, atom economy, and the use of environmentally benign reagents and solvents.
Solvent selection represents a primary consideration in green synthesis approaches [8]. Traditional organic synthesis often relies on large volumes of toxic solvents such as dichloromethane and dimethylformamide. Green alternatives include water-based systems, ionic liquids, and supercritical carbon dioxide [8]. Water-based synthesis of benzamide derivatives has been successfully demonstrated using micellar catalysis systems, where surfactants create hydrophobic environments that facilitate organic transformations in aqueous media.
The development of recyclable catalysts represents another crucial aspect of green chemistry implementation. Heterogeneous catalysts offer significant advantages over traditional homogeneous systems, including simplified product isolation and catalyst recovery. Iron-catalyzed benzamide formation has emerged as a particularly promising approach, utilizing earth-abundant metals rather than precious metal catalysts. These systems demonstrate comparable reactivity while offering improved environmental profiles and reduced costs.
Biocatalytic approaches have also gained attention for their exceptional selectivity and mild reaction conditions [8]. Enzymatic systems can operate at ambient temperature and atmospheric pressure while maintaining high specificity for desired transformations. However, the substrate scope of biocatalytic systems remains limited compared to traditional chemical methods.
Energy efficiency represents a fundamental principle of green chemistry, with particular emphasis on conducting reactions at ambient temperature and pressure. Microwave-assisted synthesis offers significant energy advantages over conventional heating methods, with reaction times reduced from hours to minutes [8]. These approaches not only reduce energy consumption but also minimize the formation of side products that arise from prolonged heating [7].
Flow chemistry methodologies provide additional energy efficiency benefits through continuous processing and enhanced heat transfer characteristics. These systems enable precise temperature control and reduced residence times, leading to improved yields and reduced waste generation.
The transition from laboratory-scale synthesis to commercial production presents numerous challenges that must be carefully addressed to ensure successful scale-up of xanthoanthrafil synthesis. Scale-up considerations encompass thermal management, mixing efficiency, safety protocols, and economic factors.
Heat transfer represents one of the most critical parameters in scale-up operations. Laboratory-scale reactions benefit from high surface area-to-volume ratios that facilitate rapid heat dissipation. As reaction volumes increase, this ratio decreases significantly, potentially leading to thermal runaway or uncontrolled reactions. The square-cube law demonstrates that a 1000-liter vessel has a ten-fold lower surface area-to-volume ratio compared to a 1-liter vessel. This fundamental relationship necessitates careful thermal design and the implementation of efficient cooling systems.
Mixing efficiency represents another fundamental challenge in scale-up operations. Laboratory-scale reactions typically achieve excellent mixing through magnetic stirring or simple mechanical agitation. Commercial-scale operations require sophisticated agitation systems with carefully designed impellers and flow patterns. The selection of appropriate impeller designs depends on the specific requirements of each reaction, including viscosity changes during the process and the need for gas-liquid or solid-liquid mass transfer.
Mass transfer limitations become increasingly significant at larger scales, particularly for multiphase reactions. The synthesis of xanthoanthrafil involves several steps where efficient mass transfer is crucial for maintaining reaction rates and selectivity [1]. These considerations necessitate careful reactor design and the optimization of agitation parameters.
Economic factors play an increasingly important role as synthesis scales increase. Raw material costs, waste treatment expenses, and energy consumption all require careful evaluation during scale-up planning. The selection of synthetic routes must balance yield considerations with overall process economics.
Regulatory compliance represents another crucial aspect of pharmaceutical scale-up. Good Manufacturing Practice requirements become increasingly stringent as production moves toward commercial scale. Quality control systems must be implemented to ensure batch-to-batch consistency and product purity.
The derivatization of xanthoanthrafil enables the exploration of structure-activity relationships and the development of improved pharmaceutical properties. Derivatization strategies target specific functional groups within the molecule to modulate biological activity, metabolic stability, and pharmacokinetic properties.
The dimethoxybenzyl moiety represents a primary target for derivatization studies. Alkyl chain modifications can be achieved through alkylation reactions using various alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate. These modifications typically affect lipophilicity and membrane permeability, directly influencing pharmacokinetic properties.
Aromatic ring substitution provides opportunities for fine-tuning electronic properties and binding affinity [9]. Electrophilic aromatic substitution reactions enable the introduction of various substituents, including halogens, alkyl groups, and electron-withdrawing groups [9]. These modifications can significantly impact phosphodiesterase-5 inhibitory activity through altered binding interactions.
Halogen substitution represents a particularly valuable derivatization strategy due to the unique properties of halogen bonds in biological systems. Nucleophilic aromatic substitution reactions enable the introduction of fluorine, chlorine, or bromine atoms at specific positions, potentially enhancing binding affinity and metabolic stability.
The nitro group present in xanthoanthrafil offers opportunities for reductive transformations to generate amine derivatives. Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid can convert the nitro group to an amine. These transformations fundamentally alter the electronic character of the molecule and may provide access to novel biological activities.
Amide bond functionalization through N-alkylation or N-acylation reactions enables the exploration of different substitution patterns around the central amide linkage. These modifications can affect metabolic stability and binding affinity while maintaining the core pharmacophore structure.